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Executive Summary
This technical guide provides a comprehensive overview of Imatinib Carbaldehyde, a

potential genotoxic impurity (PGI) in the synthesis of the active pharmaceutical ingredient (API)

Imatinib. While direct and specific genotoxicity data for Imatinib Carbaldehyde is not publicly

available, this document extrapolates its potential risks based on the known genotoxic profile of

its core aromatic aldehyde structure, particularly benzaldehyde and its derivatives. This guide

adheres to the principles outlined in the ICH M7 guideline for the assessment and control of

DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][3] We present available data on

related compounds, detail relevant experimental protocols for genotoxicity assessment, and

provide visualizations of key concepts and workflows to aid in understanding and risk

assessment.

Introduction to Imatinib and Potential Genotoxic
Impurities
Imatinib is a highly effective tyrosine kinase inhibitor used in the treatment of various cancers,

most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4][5]

The synthesis of complex molecules like Imatinib is a multi-step process that can lead to the

formation of various impurities.[6][7][8][9][10] Among these, genotoxic impurities (GTIs) are of

significant concern due to their potential to damage DNA and cause mutations, which can lead
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to cancer.[11] Regulatory bodies worldwide, guided by documents such as the ICH M7

guideline, mandate strict control over the levels of such impurities in the final drug product.[1][2]

[3]

Imatinib Carbaldehyde: Structure and Origin
Imatinib Carbaldehyde, chemically identified as 4-((4-Methylpiperazin-1-

yl)methyl)benzaldehyde, is a known chemical entity with the CAS number 439691-80-2.[12][13]

[14][15] Its structure comprises a benzaldehyde core substituted with the 4-methylpiperazin-1-

ylmethyl side chain, which is a key structural component of Imatinib itself.

While its primary documented use is as a chemical moiety in the development of PROTACs

(Proteolysis Targeting Chimeras), its structural similarity to key intermediates in Imatinib

synthesis suggests it could potentially arise as a process-related impurity or a degradation

product.[12][13]

Structure of Imatinib Carbaldehyde:

Assessment of Genotoxic Potential
Due to the absence of direct experimental data on the genotoxicity of Imatinib Carbaldehyde,

a structure-activity relationship (SAR) analysis based on its core benzaldehyde structure is the

primary tool for initial assessment.

Genotoxicity of Aromatic Aldehydes
Aromatic aldehydes, including benzaldehyde, have been the subject of numerous genotoxicity

studies. The aldehyde functional group is electrophilic and can react with nucleophilic sites in

cellular macromolecules, including DNA, to form adducts.[16][17]

Mutagenicity (Ames Test): Benzaldehyde has generally been found to be non-mutagenic in

the bacterial reverse mutation assay (Ames test) with various strains of Salmonella

typhimurium, both with and without metabolic activation.[18][19]

Clastogenicity and DNA Damage: Despite the negative Ames test results, some studies have

indicated that benzaldehyde and its derivatives can induce DNA damage and chromosomal

aberrations. For instance, benzaldehyde has been shown to increase sister chromatid
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exchanges in Chinese hamster ovary (CHO) cells and has demonstrated genotoxic effects in

the Comet assay and in Drosophila melanogaster.[1][19][20][21][22][23][24] This suggests a

potential for clastogenic or aneugenic activity, which may not be detected by the Ames test.

The formation of DNA adducts by aldehydes is a known mechanism of their genotoxicity.[16]

[17][25]

In Silico Predictions
(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools used to

predict the toxicity of chemicals based on their structure. For a novel impurity like Imatinib
Carbaldehyde, in silico assessment is a critical first step as recommended by ICH M7. Given

the structural alert of the aromatic aldehyde, it is likely that some in silico models would flag it

for further investigation, particularly for clastogenicity.

Quantitative Data Summary
The following tables summarize the available quantitative genotoxicity data for benzaldehyde,

which serves as a surrogate for Imatinib Carbaldehyde.

Table 1: Summary of Ames Test Results for Benzaldehyde

Test System Strains
Metabolic
Activation

Result Reference

Salmonella

typhimurium

TA98, TA100,

TA1535, TA1537

With and Without

S9
Negative [19]

Salmonella

typhimurium

TA100, TA102,

TA104

With and Without

S9
Negative [19]

Table 2: Summary of In Vitro Mammalian Cell Genotoxicity Data for Benzaldehyde
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Assay Type Cell Line Endpoint
Metabolic
Activation

Result Reference

Sister

Chromatid

Exchange

CHO
Chromosoma

l Aberration

With and

Without S9
Positive [19]

Mouse

Lymphoma

Assay

L5178Y/TK+/-
Gene

Mutation
Without S9 Positive [19]

Comet Assay
Human

Lymphocytes
DNA Damage N/A Positive [1]

Table 3: Summary of In Vivo Genotoxicity Data for Benzaldehyde

Assay Type Species Endpoint
Route of
Administrat
ion

Result Reference

Somatic

Mutation and

Recombinatio

n Test

(SMART)

Drosophila

melanogaster

Somatic

Mutation/Rec

ombination

Feeding Positive [21][22]

Chromosoma

l Aberration

Assay

Drosophila

melanogaster

Chromosoma

l Aberrations
Feeding Positive [23][24]

Note: No in vivo mammalian genotoxicity studies for benzaldehyde were identified in the

reviewed literature.[18]

Experimental Protocols
Detailed methodologies for key genotoxicity assays are crucial for the accurate assessment of

potential impurities. The following are generalized protocols based on OECD guidelines, which

would be adapted for the specific testing of a substance like Imatinib Carbaldehyde.
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Bacterial Reverse Mutation Assay (Ames Test) - OECD
471
Objective: To detect point mutations (base substitutions and frameshifts) induced by a test

substance.[3][26][27][28][29][30][31][32][33]

Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli that carry mutations in the genes for histidine or tryptophan synthesis,

respectively. The bacteria are exposed to the test substance and plated on a minimal medium

lacking the specific amino acid. Only bacteria that have undergone a reverse mutation to regain

the ability to synthesize the amino acid will form colonies.

Methodology:

Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537,

and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent

like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

Procedure (Plate Incorporation Method):

To a test tube containing molten top agar, add the bacterial culture, the test substance at

various concentrations, and either S9 mix or a buffer.

Vortex the mixture and pour it onto the surface of a minimal agar plate.

Incubate the plates at 37°C for 48-72 hours.

Data Analysis: Count the number of revertant colonies on each plate. A substance is

considered mutagenic if it produces a dose-related increase in the number of revertant

colonies and/or a reproducible and statistically significant positive response for at least one

concentration.
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In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD 474
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of

animals, usually rodents.[34][35][36][37][38][39][40][41]

Principle: The assay identifies substances that cause cytogenetic damage, leading to the

formation of micronuclei. Micronuclei are small nuclei that form in the cytoplasm of cells from

chromosome fragments or whole chromosomes that are not incorporated into the main nucleus

during cell division. In this assay, micronuclei are scored in newly formed anucleated

erythrocytes.

Methodology:

Test System: Typically, young adult mice or rats of a commonly used laboratory strain are

used. Both sexes should be used unless there is evidence of a significant difference in

toxicity between sexes.

Dose Selection: A preliminary range-finding study is conducted to determine the appropriate

dose levels. The highest dose should be the maximum tolerated dose (MTD) or a limit dose

of 2000 mg/kg. At least three dose levels, plus a negative (vehicle) and a positive control

group, are used.

Administration: The test substance is administered via a route relevant to human exposure,

typically oral gavage or intraperitoneal injection. A single or multiple treatment schedule can

be used.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration (e.g., 24 and 48 hours).

Slide Preparation and Analysis:

Bone marrow cells are flushed from the femurs, and smears are prepared on slides.

Peripheral blood smears can also be used.

The slides are stained to differentiate between polychromatic erythrocytes (PCEs -

immature) and normochromatic erythrocytes (NCEs - mature).
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At least 4000 PCEs per animal are scored for the presence of micronuclei.

Data Analysis: The number of micronucleated PCEs (MN-PCEs) is recorded for each animal.

The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity. A substance is

considered positive if it induces a dose-related and statistically significant increase in the

frequency of MN-PCEs.

Visualization of Key Concepts and Workflows
Logical Workflow for Genotoxic Impurity Assessment
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Workflow for Genotoxic Impurity Assessment
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Caption: A simplified workflow for the assessment of potential genotoxic impurities based on

ICH M7 guidelines.

Simplified Signaling Pathway for Aldehyde-Induced DNA
Damage
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Aldehyde-Induced DNA Damage Pathway
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Caption: A conceptual diagram illustrating how aromatic aldehydes can lead to DNA damage

and potential mutation.
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Risk Assessment and Control Strategies
Based on the available data for benzaldehyde, Imatinib Carbaldehyde would likely be

classified as a Class 3 impurity under ICH M7 guidelines, meaning it has a structural alert for

mutagenicity but lacks experimental data. The recommended course of action would be to

perform an Ames test.

If the Ames test is negative: The impurity could be reclassified as a Class 5 impurity and

controlled according to ICH Q3A/B guidelines for non-mutagenic impurities.

If the Ames test is positive: The impurity would be confirmed as a mutagen (Class 2) and

would need to be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5

µ g/day for long-term treatment, unless further data justifies a different acceptable intake.

Control strategies for genotoxic impurities involve a combination of process optimization to

minimize their formation, and the development of sensitive analytical methods to detect and

quantify them in the final API.

Conclusion
Imatinib Carbaldehyde is a potential genotoxic impurity that warrants careful consideration

during the development and manufacturing of Imatinib. While direct genotoxicity data is lacking,

its aromatic aldehyde structure serves as a structural alert. Based on data from surrogate

compounds like benzaldehyde, there is a possibility of clastogenic activity. A thorough risk

assessment, beginning with in silico analysis and followed by empirical testing (Ames assay), is

necessary to definitively classify this impurity and establish appropriate control measures in line

with regulatory expectations. This proactive approach ensures the safety and quality of the final

drug product for patients.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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